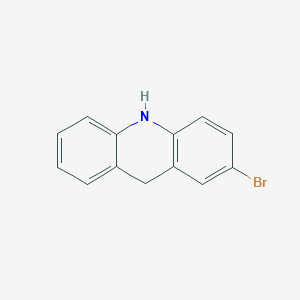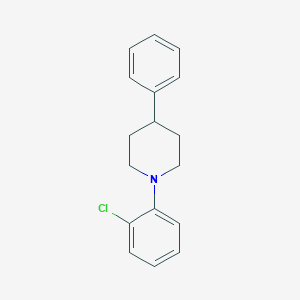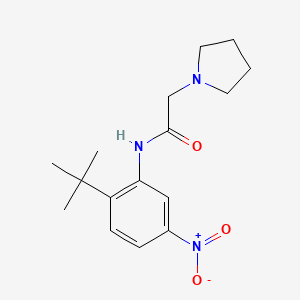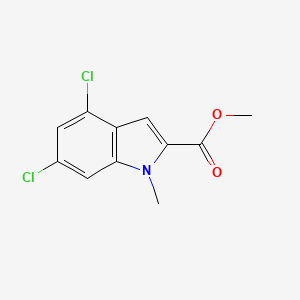
methyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-Dichloro-1-methylindole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate indole derivative and chlorinating agents.
Chlorination: The indole core is subjected to chlorination to introduce chlorine atoms at the 4 and 6 positions.
Carboxylation: Finally, the carboxylate group is introduced at the 2 position to complete the synthesis.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole core to more oxidized derivatives.
Reduction: Reduction reactions can reduce the chlorine atoms or other functional groups.
Substitution: Substitution reactions can replace chlorine atoms with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized indole derivatives, reduced indole derivatives, and substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: In the medical field, Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is explored for its therapeutic potential. Its derivatives may be developed into drugs targeting various diseases.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which Methyl 4,6-Dichloro-1-methylindole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the biological context in which the compound is used. For example, in anticancer applications, it may interact with enzymes or receptors involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Methyl 3,5-Dichloro-1-methylindole-2-carboxylate
Methyl 4,6-Dibromo-1-methylindole-2-carboxylate
Methyl 4,6-Dichloro-1-ethylindole-2-carboxylate
Uniqueness: Methyl 4,6-Dichloro-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which influences its reactivity and biological activity
Eigenschaften
Molekularformel |
C11H9Cl2NO2 |
|---|---|
Molekulargewicht |
258.10 g/mol |
IUPAC-Name |
methyl 4,6-dichloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H9Cl2NO2/c1-14-9-4-6(12)3-8(13)7(9)5-10(14)11(15)16-2/h3-5H,1-2H3 |
InChI-Schlüssel |
SYWHOEXLRNEJGL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC2=C1C=C(C=C2Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propyne, 3-[(1-methylethyl)thio]-](/img/structure/B15359019.png)
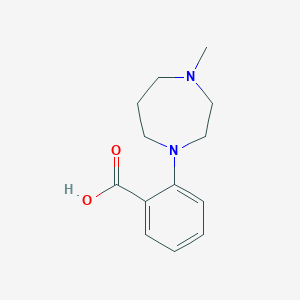
![Methyl 2-azabicyclo[3.1.1]heptane-5-carboxylate;hydrochloride](/img/structure/B15359054.png)
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B15359063.png)
![[4-Amino-2-(trifluoromethyl)phenyl]methyl acetate](/img/structure/B15359066.png)

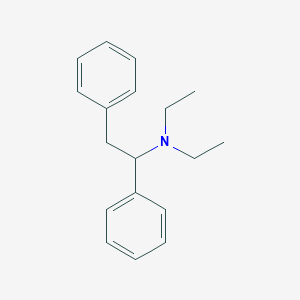

![7-Bromo-5-methyl-2-(1,4-oxazepan-4-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B15359091.png)
![6-[3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15359097.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbonitrile](/img/structure/B15359107.png)
